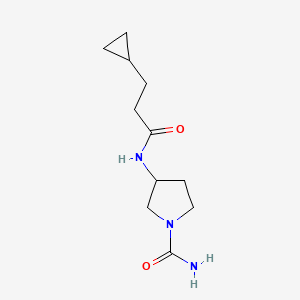![molecular formula C18H28N4O B7178506 1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7178506.png)
1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound that features a piperazine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method involves the reaction of 1-methylpiperidine with piperazine under controlled conditions to form the core structure. The pyridine ring is then introduced through a series of coupling reactions, often using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with similar structural features.
1-[(1-Methylpiperidin-4-yl)methyl]piperazine: Shares the piperidine and piperazine rings but differs in the substitution pattern.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a similar piperazine and pyridine structure but different functional groups.
Uniqueness
1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to its specific combination of piperazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-20-9-3-5-17(15-20)21-10-12-22(13-11-21)18(23)7-6-16-4-2-8-19-14-16/h2,4,8,14,17H,3,5-7,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKYNJGYPCJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCN(CC2)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one](/img/structure/B7178424.png)

![N-[2-(dimethylamino)ethyl]-4,5-dimethyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B7178436.png)

![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7178444.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7178453.png)
![1-Benzofuran-3-yl-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7178456.png)
![6-[4-(2,3-difluorophenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7178462.png)

![N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7178469.png)
![2-(4-Methylphenoxy)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178505.png)
![(1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178508.png)
![(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178522.png)
![[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B7178528.png)
